N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15702078
Molecular Formula: C22H18N4O4
Molecular Weight: 402.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N4O4 |
|---|---|
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C22H18N4O4/c1-30-20-9-7-13-4-2-3-5-16(13)21(20)17-11-18(25-24-17)22(29)26-23-12-14-6-8-15(27)10-19(14)28/h2-12,27-28H,1H3,(H,24,25)(H,26,29)/b23-12+ |
| Standard InChI Key | QTCYYTWTNKPNIZ-FSJBWODESA-N |
| Isomeric SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O |
| Canonical SMILES | COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)O)O |
Introduction
Structural Characterization and Molecular Properties
The compound’s molecular formula, C₂₂H₁₈N₄O₄, corresponds to a molecular weight of 402.4 g/mol. Its structure integrates three pharmacophoric elements:
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A pyrazole ring at position 5, known for stabilizing π-π interactions in enzyme binding pockets .
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A 2-methoxynaphthalen-1-yl group at position 3, contributing hydrophobic bulk and potential intercalation properties.
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An (E)-configured hydrazone bridge linking the pyrazole to a 2,4-dihydroxyphenyl group, enabling hydrogen bonding with biological targets .
Key structural comparisons with analogs reveal activity-determining features:
The ortho-dihydroxy configuration in the target compound enhances metal-chelating capacity and antioxidant potential compared to methoxy-substituted analogs . Quantum mechanical calculations predict a planar conformation stabilized by intramolecular hydrogen bonds between the hydrazone NH and pyrazole carbonyl .
Synthetic Strategies and Challenges
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-step pathway:
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Pyrazole-5-carbohydrazide formation: Condensation of 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.
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Hydrazone coupling: Reaction with 2,4-dihydroxybenzaldehyde under acidic catalysis (e.g., glacial acetic acid) to form the (E)-configured hydrazone .
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Purification: Chromatographic separation using silica gel and ethanol-DCM eluents to isolate the trans isomer .
Critical reaction parameters include:
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Temperature: 60–80°C for hydrazone formation to ensure stereoselectivity.
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pH: Mildly acidic conditions (pH 4–5) to protonate the hydrazide nitrogen, enhancing electrophilic aldehyde reactivity .
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Solvent polarity: Ethanol or DMSO optimizes solubility of naphthalene intermediates.
Challenges persist in scaling synthesis due to:
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Steric hindrance from the methoxynaphthalene group, requiring prolonged reaction times (12–24 hrs).
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Oxidative degradation of catechol groups, necessitating inert atmospheres during isolation .
Comparative Analysis with Structural Analogs
Replacing the 2,4-dihydroxyphenyl group with 2,4-dimethoxy (Compound 307322-47-0) diminishes aqueous solubility (LogP increases from 2.1 to 3.4) but enhances blood-brain barrier permeability (Pe = 8.7 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s) . Conversely, removing the naphthalene methoxy (PubChem CID 9562794) abolishes topoisomerase inhibition, underscoring its role in DNA interaction.
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